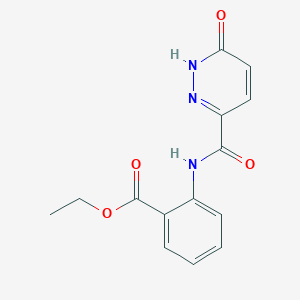
2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE is an organic compound with the chemical formula C4H6N4·HCl. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its applications in organic synthesis, particularly in the preparation of various heterocyclic compounds. It has a molecular weight of 110.12 g/mol and is characterized by the presence of a hydrazine group attached to a pyrimidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE can be synthesized through several methods. One common method involves the reaction of 2-chloropyrimidine with hydrazine hydrate in an alcohol medium. The reaction is typically carried out under reflux conditions for several hours . Another method involves the reduction of the corresponding diazonium salts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the nucleophilic substitution of halogen atoms in pyrimidines or their N-oxides by reaction with hydrazine hydrate. This method is efficient and can be scaled up for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, halogenated pyrimidines, and various solvents such as ethanol, dioxane, and acetonitrile. The reactions are typically carried out at temperatures ranging from 0 to 150°C, depending on the specific reaction and reagents involved .
Major Products Formed
The major products formed from these reactions include various hydrazinopyrimidine derivatives, which can be further utilized in the synthesis of more complex heterocyclic compounds .
Applications De Recherche Scientifique
2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. In biological systems, it can inhibit the activity of certain enzymes by forming stable complexes with them . This inhibition can lead to various pharmacological effects, such as anti-inflammatory and antibacterial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-HYDRAZINYLPYRIMIDINE HYDROCHLORIDE include:
- 2-Hydrazinopyridine
- 4-Hydrazinopyrimidine
- 6-Hydrazinopyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and reactivity. The presence of the hydrazine group at the 2-position of the pyrimidine ring imparts unique chemical properties, making it particularly useful in the synthesis of certain heterocyclic compounds . Additionally, its hydrochloride form enhances its solubility in water, which can be advantageous in various applications .
Propriétés
IUPAC Name |
pyrimidin-2-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-8-4-6-2-1-3-7-4;/h1-3H,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURLTSGEEKJEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2837613.png)


![5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-thiazepane-3-carboxamide](/img/structure/B2837616.png)
![4-{[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B2837620.png)

![6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2837623.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)


![5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2837630.png)

